

A Comparative Guide to the Structure-Activity Relationships of Piperidone Hydrochloride Analogs

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Compound of Interest		
Compound Name:	Piperidone hydrochloride	
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The piperidone scaffold is a versatile pharmacophore that forms the core of numerous biologically active compounds. Analogs of **piperidone hydrochloride** have demonstrated significant potential across various therapeutic areas, including neurodegenerative diseases, oncology, and infectious diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by quantitative data and detailed experimental protocols.

Acetylcholinesterase Inhibition: Targeting Neurodegenerative Disorders

Piperidone-based compounds have been extensively investigated as acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.

Quantitative Data: AChE Inhibitory Activity

A notable example is the SAR study of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (a donepezil analog) and related compounds. The in vitro AChE inhibitory activity is presented as the concentration required for 50% inhibition (IC50).

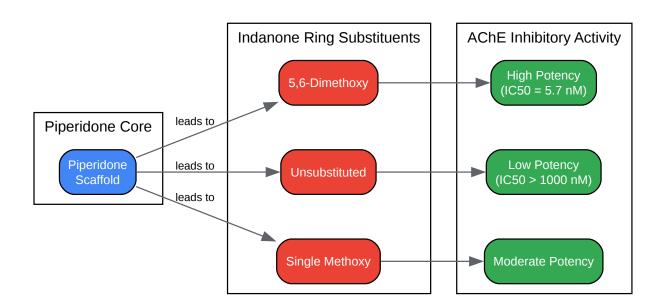


Compound ID	R Group (Substitution on Indanone Ring)	IC50 (nM)[1][2]
13e (E2020)	5,6-dimethoxy	5.7
Analog A	Unsubstituted	>1000
Analog B	5-methoxy	89.3
Analog C	6-methoxy	120.5
Analog D	5,6-dichloro	25.4

Lower IC50 values indicate higher potency.

Structure-Activity Relationship for AChE Inhibition

The data reveals key structural requirements for potent AChE inhibition. The presence and position of methoxy groups on the indanone ring are critical for high affinity. The 5,6-dimethoxy substitution in compound 13e (E2020) was found to be optimal for potent inhibition.[1][2] This suggests a specific interaction with the active site of the acetylcholinesterase enzyme.



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Caption: SAR of Indanone Substitutions on AChE Inhibition.



Experimental Protocol: Acetylcholinesterase Inhibition Assay

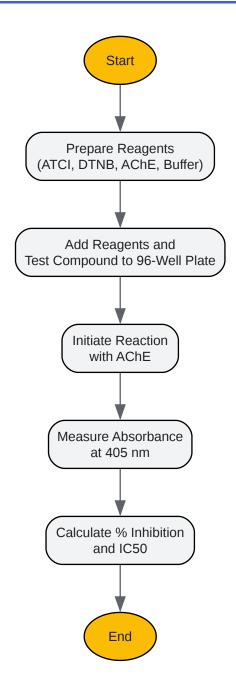
The in vitro determination of AChE inhibitory activity is typically performed using a colorimetric method.[3][4]

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of this color change.[4]

Procedure:

- Reagent Preparation: Prepare solutions of ATCI, DTNB, and AChE enzyme in a suitable buffer (e.g., Tris-HCI, pH 8.0).
- Assay in 96-Well Plate:
 - Add 25 μL of 15 mM ATCI.
 - Add 125 μL of 3 mM DTNB.
 - Add 50 μL of 50 mM Tris-HCl buffer, pH 8.0.
 - Add 25 µL of the test compound (piperidone hydrochloride analog) at various concentrations.
 - Initiate the reaction by adding 25 μL of AChE enzyme solution.
- Measurement: Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





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Caption: Experimental Workflow for AChE Inhibition Assay.

Anticancer Activity: Targeting Proliferative Diseases

Furfurylidene-4-piperidone analogs have emerged as a promising class of anticancer agents. Their mechanism of action is thought to involve interaction with cellular thiols, leading to cytotoxicity in cancer cells.



Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of these analogs is often evaluated using the MTT or SRB assays against various cancer cell lines. The data is presented as the concentration that inhibits 50% of cell growth (IC50).

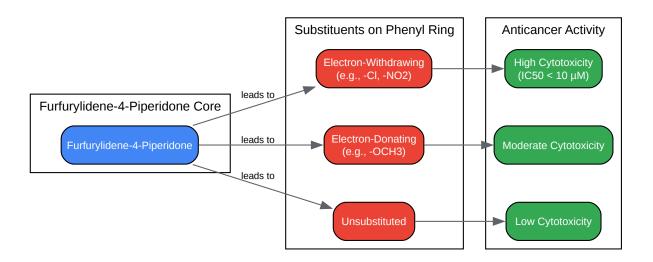
Compound ID	R Group (Substitution on Furfurylidene)	Cancer Cell Line	IC50 (μM)[5][6]
2d	4-Chloro	Molt-4 (Leukemia)	<10
3d	4-Nitro	Molt-4 (Leukemia)	<10
2a	Unsubstituted	Molt-4 (Leukemia)	>100
3a	4-Methoxy	Molt-4 (Leukemia)	25.8
Standard	5-Fluorouracil	Molt-4 (Leukemia)	12.5

Lower IC50 values indicate higher cytotoxicity.

Structure-Activity Relationship for Anticancer Activity

The SAR studies indicate that the nature of the substituent on the furfurylidene ring significantly influences the cytotoxic activity. Electron-withdrawing groups, such as chloro (in 2d) and nitro (in 3d), at the para position of the phenyl ring attached to the furfurylidene moiety lead to a significant increase in anticancer activity compared to unsubstituted or electron-donating groups.[5]





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Caption: SAR of Phenyl Substituents on Anticancer Activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.[7]

Procedure:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the piperidone analogs and incubate for 48-72 hours.
- MTT Addition: Add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

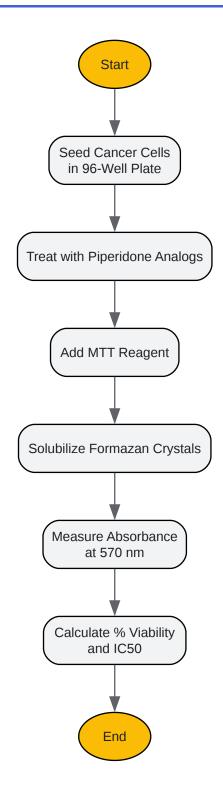






- Formazan Solubilization: Remove the medium and add 100-150 μ L of a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
- Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined from the dose-response curve.[8]





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Caption: Experimental Workflow for the MTT Assay.

Antimicrobial Activity: Combating Infectious Agents



Derivatives of 2,6-diaryl-3-methyl-4-piperidone have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

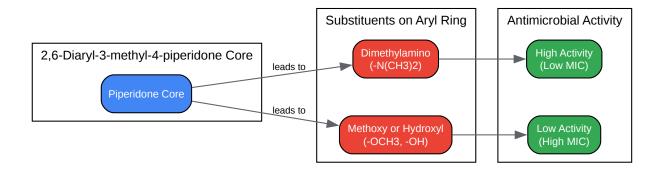
Compound ID	R' Group (Substitution on Aryl Ring)	S. aureus (MIC, μg/mL)[9]	E. coli (MIC, μg/mL) [9]
1a	N(CH3)2	12	8
2a	OCH3	>100	>100
3a	ОН	50	62.5
Standard	Ampicillin	6.25	6.25

Lower MIC values indicate higher antimicrobial activity.

Structure-Activity Relationship for Antimicrobial Activity

The nature of the substituent on the aryl ring at the 2-position of the piperidone core plays a crucial role in determining the antimicrobial activity. The presence of a dimethylamino group (N(CH3)2) in compound 1a resulted in the most potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. In contrast, methoxy (OCH3) or hydroxyl (OH) groups led to a significant decrease in activity.





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Caption: SAR of Aryl Substituents on Antimicrobial Activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using a broth microdilution method.[10][11]

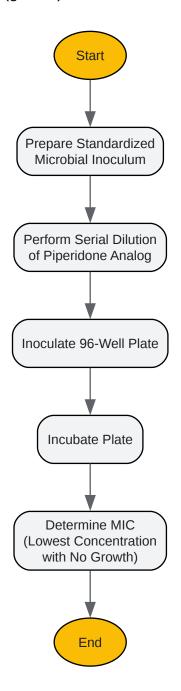
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid microbial growth medium, which is then inoculated with a standardized number of microorganisms. The growth is assessed after incubation, and the MIC is the lowest concentration of the agent that inhibits visible growth.[11]

Procedure:

- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
- Serial Dilution: Perform a two-fold serial dilution of the piperidone analog in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
- Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
- Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.



• Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.



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Caption: Experimental Workflow for MIC Determination.



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